Structural Differentiation: Molecular Weight and Lipophilicity vs. 2-(Phenylthio)ethanol
2-(Phenethylthio)ethanol exhibits a quantifiable physicochemical divergence from the commercially prevalent analog 2-(phenylthio)ethanol (CAS 699-12-7). The target compound possesses an additional ethylene bridge, resulting in a molecular weight of 182.28 g/mol compared to 154.23 g/mol for the analog . This structural extension corresponds to a calculated Log P increase of approximately 0.7 units (target compound estimated Log P ~2.6; analog Log P ~1.9), indicating significantly higher lipophilicity .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 182.28 g/mol; Estimated Log P ≈ 2.6 |
| Comparator Or Baseline | 2-(Phenylthio)ethanol: MW = 154.23 g/mol; Log P ≈ 1.9 |
| Quantified Difference | ΔMW = +28.05 g/mol (+18.2%); ΔLog P ≈ +0.7 |
| Conditions | Calculated physicochemical properties; target compound values derived from SMILES (OCCSCCc1ccccc1) using standard computational prediction |
Why This Matters
The higher lipophilicity of the target compound may favor membrane permeability and target engagement in biological assays, making it a superior candidate for lead optimization where increased Log P is desired.
